Isoquinoline-1-carboxylic acid hydroxyamide

Description

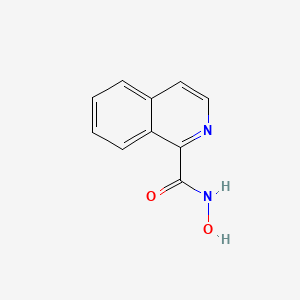

Isoquinoline-1-carboxylic acid hydroxyamide (N-Hydroxyisoquinoline-1-carboxamide) is an isoquinoline derivative featuring a hydroxyamide (-CONHOH) functional group at the 1-position of the heterocyclic ring. This compound has garnered interest due to its structural similarity to pharmacologically active amides and hydroxamates, which are known for roles in enzyme inhibition (e.g., histone deacetylases) and metal chelation .

Properties

IUPAC Name |

N-hydroxyisoquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(12-14)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHCTXSBJRQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286354 | |

| Record name | 1-Isoquinolinecarboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-60-0 | |

| Record name | 1-Isoquinolinecarboxamide, N-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isoquinolinecarboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-1-carboxylic acid hydroxyamide typically involves the reaction of isoquinoline-1-carboxylic acid with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1-carboxylic acid hydroxyamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Drug Development

Isoquinoline derivatives are extensively studied for their pharmacological properties. Isoquinoline-1-carboxylic acid hydroxyamide has been investigated as a potential lead compound for developing drugs targeting various diseases.

- Antiviral Activity : Research indicates that isoquinoline derivatives can inhibit the activity of viral polymerases, making them candidates for antiviral drug development. For example, the compound has shown promise against influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

- Antimicrobial Properties : The compound exhibits activity against New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to a wide range of β-lactam antibiotics, suggesting its potential use in combating antibiotic-resistant infections .

2.2 Neurological Applications

Isoquinoline derivatives have been linked to neuroprotective effects, particularly in the treatment of neurodegenerative diseases like Parkinson's disease. The ability of these compounds to inhibit catechol-O-methyltransferase (COMT) positions them as promising candidates for drug development aimed at enhancing dopaminergic signaling .

Biochemical Applications

3.1 Enzyme Inhibition Studies

This compound has been used in studies focusing on enzyme inhibition, particularly in the context of metabolic pathways. Its structural features allow it to interact with various enzyme active sites, providing insights into the design of selective inhibitors.

3.2 Synthesis of Biologically Active Compounds

The compound serves as a precursor in synthesizing more complex biologically active molecules. For instance, it can be utilized in the synthesis of tetrahydroisoquinolines, which are known for their diverse biological activities .

Analytical Applications

This compound is also employed in analytical chemistry:

- Chromatography : It is used as a standard or reagent in chromatographic techniques for separating and identifying other compounds due to its distinct chemical properties .

- Spectroscopic Studies : The compound's unique spectral characteristics make it suitable for use in spectroscopic analyses, aiding in the identification of similar compounds in complex mixtures .

Table 1: Summary of Key Research Findings on this compound

Mechanism of Action

The mechanism of action of isoquinoline-1-carboxylic acid hydroxyamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammatory responses

Biological Activity

Isoquinoline-1-carboxylic acid hydroxyamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are known for their broad pharmacological profiles, including anticancer, anti-inflammatory, and antioxidant properties. This compound specifically has been studied for its effects on inflammation and cell migration, among other activities.

1. Anti-Inflammatory Effects

Recent studies have demonstrated the anti-inflammatory potential of this compound derivatives in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The compounds exhibited significant inhibitory effects on pro-inflammatory mediators such as IL-6 and nitric oxide (NO) with IC50 values ranging from 20 to 40 µM. In contrast, derivatives with N-methoxyphenyl substituents showed less potent inhibition (IC50 values 40–80 µM) .

Table 1: Inhibitory Effects on Pro-Inflammatory Mediators

| Compound | IL-6 Inhibition IC50 (µM) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |

|---|---|---|---|

| HSR1101 | <30 | <30 | <30 |

| HSR1102 | <30 | <30 | <30 |

| HSR1103 | 70 | 70 | ~70 |

2. Cytotoxic Activity

The cytotoxic potential of isoquinoline derivatives has been evaluated using various cancer cell lines. For instance, extracts from Fumaria schleicheri, rich in isoquinoline alkaloids, showed a dose-dependent cytotoxic effect on DLD-1 colorectal cancer cells with an IC50 value of approximately 21.91 µg/mL . This indicates that isoquinoline derivatives may serve as promising candidates for cancer treatment.

Table 2: Cytotoxicity Data on DLD-1 Cells

| Sample Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 97.53 ± 1.81 |

| 15 | 77.69 ± 1.26 |

| 30 | Significant reduction observed |

3. Antioxidant Properties

Isoquinoline compounds have also been associated with antioxidant activity. The presence of hydroxyl groups in these compounds enhances their ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : The compound suppresses the activation of NF-κB and MAPK pathways, which are crucial in the inflammatory response .

- Induction of Apoptosis in Cancer Cells : Isoquinoline derivatives may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

- Antioxidant Activity : The structural features of isoquinoline allow it to act as an electron donor, neutralizing reactive oxygen species (ROS) .

Case Studies

Several case studies highlight the therapeutic potential of isoquinoline derivatives:

- A study investigating the effects of various isoquinoline derivatives on LPS-induced inflammation found that certain compounds significantly reduced levels of inflammatory cytokines in vitro, suggesting potential applications in treating neuroinflammatory conditions .

- Another investigation into the cytotoxic effects of isoquinoline-rich extracts from Fumaria schleicheri indicated promising results against colorectal cancer cell lines, warranting further exploration into their use as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Isoquinoline-1-carboxylic acid hydroxyamide and related compounds:

Key Comparative Insights

Hydrogen Bonding and Solubility

- However, the isoindoline derivative (1-Oxoisoindoline-2-carboxamide) exhibits intramolecular H-bonds, stabilizing its planar conformation and improving crystallinity .

- The thiazole-substituted analog (N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide) may exhibit moderate solubility due to the hydrophobic thiazole ring .

Thermal and Physical Properties

- 1-Isoquinolinecarboxamide’s lower melting point (168–170°C) compared to 1-Oxoisoindoline-2-carboxamide (220°C) reflects differences in molecular packing influenced by core structure and H-bonding .

Q & A

Basic: What are the optimal synthetic routes for Isoquinoline-1-carboxylic acid hydroxyamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves cyclization of precursors like substituted isoquinolines under controlled conditions. For optimization:

- Catalyst Screening : Test transition metal catalysts (e.g., Pd or Cu) to enhance yield .

- Temperature Gradients : Perform reactions at 50–120°C to identify thermal stability thresholds .

- Solvent Polarity : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess regioselectivity .

- DOE (Design of Experiments) : Apply factorial design to evaluate interactions between variables like pH, pressure, and reagent ratios .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Use - and -NMR to verify aromatic proton environments and carboxyl/hydroxyamide functional groups. Cross-reference with PubChem data for analogous compounds (e.g., 7-Chloroisoquinoline-3-carboxylic acid) .

- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 187.19 for CHNO) with theoretical values .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly for hydroxyamide substituents .

Advanced: How does this compound interact with enzyme targets, and what experimental designs validate its inhibitory effects?

Methodological Answer:

- Enzyme Assays : Use fluorogenic substrates in kinetic assays (e.g., HDAC inhibition studies) to measure IC values. Reference methodologies from isoquinoline derivatives in receptor modulation studies .

- Molecular Docking : Model interactions with binding pockets using software like AutoDock. Validate with mutagenesis studies to identify critical residues .

- SPR (Surface Plasmon Resonance) : Quantify binding affinity () in real-time for target enzymes .

Advanced: What factors influence the stability of this compound under varying pH and solvent conditions?

Methodological Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Isoquinoline derivatives often decarboxylate under acidic conditions via ylide intermediates .

- Solvent Compatibility : Assess stability in DMSO (common stock solvent) versus aqueous solutions. Use accelerated stability studies (40°C/75% RH) to predict shelf life .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines to identify protective storage requirements .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Comparative Dose-Response Studies : Replicate conflicting assays (e.g., cytotoxicity vs. enzyme inhibition) using standardized protocols .

- Batch Purity Analysis : Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors .

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships .

Advanced: What strategies are effective for isolating enantiomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use columns like Chiralpak IG with hexane:isopropanol gradients. Reference methods for resolving amino-isoquinoline derivatives .

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid) to separate diastereomeric salts .

- CD Spectroscopy : Confirm enantiomeric excess () post-separation and correlate with biological activity differences .

Advanced: How can researchers design in vitro toxicity assays for this compound?

Methodological Answer:

- Cell Viability Assays : Use MTT/WST-1 in hepatic (HepG2) and renal (HEK293) cell lines. Compare IC values with therapeutic indices .

- hERG Channel Binding : Screen for cardiotoxicity risks using patch-clamp electrophysiology or fluorescence-based assays .

- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS in microsomal incubations (e.g., human liver microsomes) .

Advanced: What mechanistic studies elucidate the compound’s role in multi-step organic syntheses?

Methodological Answer:

- Isotopic Labeling : Use -labeled precursors to track carboxyl group transfer in cross-coupling reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and intermediates in decarboxylation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.